
Fallypride
描述
Fallypride is a high-affinity antagonist of dopamine D2 and D3 receptors (D2R/D3R) and is widely used as a positron emission tomography (PET) radiotracer for imaging both striatal and extrastriatal dopamine receptors . Radiolabeled with fluorine-18 ([¹⁸F]this compound), it enables quantification of receptor availability in vivo, particularly in regions with low receptor density, such as the thalamus and cortex . Its synthesis requires high specific activity (37–370 GBq/μmole) to avoid receptor saturation, especially in preclinical studies using small animals . Clinically, [¹⁸F]this compound has been employed to study dopamine dysregulation in epilepsy and psychiatric disorders, demonstrating reduced D2/D3 receptor availability in pathological regions .
准备方法
Automated Synthesis of [18F]Fallypride
PET-MF-2V-IT-I Module-Based Synthesis
The PET-MF-2V-IT-I multifunctional fluorine labeling module represents a cornerstone in automated [18F]this compound production. This system utilizes a Sep-Pak C-18 column for purification, bypassing high-performance liquid chromatography (HPLC) to reduce synthesis time. The process begins with accelerator-produced [18F]fluoride trapped on a QMA cartridge, which is eluted with a solution containing potassium carbonate (K2CO3) and kryptofix 222 (K222) in acetonitrile/water (10:1 v/v) . After azeotropic drying, the precursor (4–5 mg) undergoes nucleophilic substitution at 90°C for 25 minutes. The crude product is then purified via Sep-Pak C-18, yielding [18F]this compound with a radiochemical purity >95% and a decay-corrected yield of 40.7% .
Key Advantages:
-
Time Efficiency : Complete synthesis in 25 minutes.
-
Cost-Effectiveness : Eliminates HPLC infrastructure.
-
Scalability : Suitable for clinical batches requiring 1–5 mCi doses .
Enhanced Synthesis Protocols for High Molar Activity
Optimized Precursor and Base Concentrations
Recent advancements prioritize molar activity (MA) to avoid receptor saturation in rodent studies. A 2019 protocol achieved MA of 300–550 GBq/μmol by refining precursor amounts and reaction conditions . Using 4 mg of tosyl-fallypride precursor and tetrabutylammonium bicarbonate (TBAHCO3) as a phase-transfer catalyst, the method attained a non-decay-corrected yield of 55% in 58 minutes . Radio-HPLC confirmed radiochemical purity >99%, with no carbonate impurities observed .
Micro-Reactor Synthesis for Small-Scale Production
The NanoTek micro-reactor system enables efficient small-batch synthesis (0.5–1.5 mCi) for preclinical studies. By infusing [18F]fluoride and precursor solutions at 10 μL/min through a coiled reactor heated to 170°C, this method achieves decay-corrected yields up to 88% . The reduced precursor usage (20–40 μg per batch) minimizes side reactions, allowing rapid purification via analytical HPLC .
Comparative Analysis of Synthesis Methods:
Purification and Formulation Strategies
Sep-Pak C-18 vs. HPLC Purification
While Sep-Pak C-18 purification reduces synthesis time, HPLC remains critical for eliminating byproducts in large-scale production. A 2010 study demonstrated that combining HPLC with Sep-Pak C-18 solid-phase extraction increases radiochemical purity to >99% and specific activity to 192 GBq/μmol . Ethanol/saline formulations ensure stability for up to 18 hours post-synthesis .
Stability and Quality Control
Stability tests confirm that [18F]this compound retains >95% purity for 6 hours at room temperature, making it suitable for multi-dose clinical applications . Residual solvent analysis via gas chromatography ensures compliance with pharmacopeial limits (<0.04% acetonitrile) .
Methodological Challenges and Innovations
Precursor Degradation and Byproduct Formation
Thermal degradation of the tosyl-fallypride precursor at temperatures >100°C remains a challenge, generating des-fluoro impurities . Micro-reactor systems mitigate this by minimizing residence time at high temperatures, reducing precursor exposure to 94 seconds .
Automation and Reproducibility
Fully automated modules (e.g., GE TRACERlab FX2N) integrate synthesis, purification, and formulation, achieving inter-batch variability <5% . These systems are calibrated to maintain pH 7.4–7.6 during elution, critical for preserving tracer affinity .
化学反应分析
Types of Reactions
Fallypride primarily undergoes nucleophilic substitution reactions. The key reaction involves the substitution of a tosylate group with a fluorine-18 ion. This reaction is facilitated by a phase-transfer catalyst and is carried out under anhydrous conditions .
Common Reagents and Conditions
Reagents: Tosylate precursor, fluorine-18 ion, phase-transfer catalyst, dry acetonitrile.
Conditions: Heating to 100°C, anhydrous environment, use of synthesis module.
Major Products
The major product of the nucleophilic substitution reaction is this compound labeled with fluorine-18, which is used as a radiotracer for PET imaging .
科学研究应用
Dopamine Receptor Imaging
Mechanism and Importance
[^18F]fallypride binds with high affinity to dopamine D2 and D3 receptors, making it an essential tool for imaging these receptors in vivo. Its ability to quantify receptor availability allows researchers to investigate various neurological and psychiatric conditions.
Case Studies
- A study demonstrated that [^18F]this compound PET can effectively measure dopamine release induced by amphetamines in the striatum, highlighting its utility in understanding drug effects on dopamine systems .
- Another investigation revealed significant dopamine release in response to cocaine cues in the amygdala and hippocampus among cocaine-dependent individuals, showcasing this compound's role in addiction research .
Psychiatric Disorders
Schizophrenia Research
[^18F]this compound has been instrumental in studying schizophrenia. Research indicates that patients exhibit altered binding potential in various brain regions compared to healthy controls, correlating with clinical symptoms .
Table: Summary of Findings in Schizophrenia Studies
Study | Sample Size | Key Findings |
---|---|---|
Buchsbaum et al., 2006 | 15 patients | Reduced binding potential in medial thalamus |
Kessler et al., 2009 | 11 unmedicated patients | Higher binding in substantia nigra vs. controls |
Ford et al., 2010 | 33 patients | Significant ligand binding-symptom correlations |
Neurotoxicology
This compound is utilized to study neurotoxic effects on dopamine systems. For instance, it has been applied in rodent models to assess the impact of chemotherapy-induced pain on dopamine receptor binding . This application is crucial for understanding how neurotoxic agents affect brain function.
Pharmacological Studies
Drug Mechanism Exploration
[^18F]this compound PET studies have been employed to explore the pharmacodynamics of various substances. For example, it has been used to assess the effects of different doses of D-amphetamine on dopamine release across multiple brain regions .
Aging Studies
Research using [^18F]this compound has shown that binding potential decreases significantly with age across all brain regions studied, providing insights into how aging affects dopamine receptor availability . This information is vital for understanding age-related neurological decline.
Production and Synthesis
Recent advancements have improved the synthesis methods for [^18F]this compound, enabling multi-GBq production suitable for clinical applications. This development enhances the feasibility of conducting large-scale studies and clinical trials involving this compound .
作用机制
Fallypride exerts its effects by binding to dopamine D2 and D3 receptors, acting as an antagonist. This binding inhibits the action of dopamine at these receptors, which is crucial for studying the role of dopamine in various neuropsychiatric disorders. The molecular targets include the dopamine D2 and D3 receptors, and the pathways involved are primarily related to dopamine signaling .
相似化合物的比较
In Vitro Binding Affinity and Antagonistic Potency
Fallypride, FTP ([¹⁸F]FTP), and KX-02-065 are structurally distinct D3R antagonists. In vitro β-arrestin recruitment assays revealed significant differences in potency:
Despite similar D3R affinities, this compound exhibits superior antagonistic potency (IC₅₀ = 1.7 nM) compared to FTP and KX-02-065, which are ~300-fold less potent . Molecular docking and dynamics simulations further show that this compound’s stability in the D3R binding pocket exceeds that of FTP and KX-02-065, which exhibit higher conformational flexibility .
In Vivo Imaging Characteristics
This compound’s ability to compete with synaptic dopamine under baseline conditions distinguishes it from FTP:
While both ligands have comparable D3R affinities, this compound’s lower sensitivity to synaptic dopamine levels allows it to image D3R in vivo without pharmacological manipulation .
Comparison with Other D2/D3 PET Ligands
This compound shares functional similarities with [¹¹C]raclopride and [¹²³I]IBZM but differs in extrastriatal sensitivity:
This compound’s broad extrastriatal coverage makes it unique among these ligands, though its slower pharmacokinetics limit temporal resolution compared to [¹¹C]raclopride .
Structural Analogs and Selectivity
Bitopic ligands derived from this compound (e.g., D3R-selective analogs) were designed to improve selectivity but showed reduced affinity due to increased distance from critical ASP3.32 residues in the orthosteric site . This highlights this compound’s optimal balance of steric and electronic interactions for D2/D3R binding.
生物活性
Fallypride, a radiolabeled compound primarily used in positron emission tomography (PET) imaging, acts as a selective antagonist for dopamine D2 and D3 receptors. Its biological activity has been extensively studied in various contexts, particularly in understanding dopaminergic function in the brain and its implications for psychiatric and neurological disorders.
This compound binds specifically to dopamine D2/D3 receptors, which are critical in modulating neurotransmission related to reward, cognition, and motor control. Its selectivity for these receptors allows it to serve as a valuable tool for assessing dopamine receptor availability and function in vivo using PET imaging.
Key Findings from Research Studies
-
Dopamine Release Measurement :
- A study demonstrated that this compound can be used to measure dopamine release in response to stimuli, such as drug cues. In cocaine-dependent individuals, exposure to drug cues led to significant decreases in the non-displaceable binding potential (BPND) values of this compound in regions associated with reward and craving, indicating increased dopamine release during craving episodes .
-
Pancreatic Islet Imaging :
- This compound has also been investigated for its application in imaging pancreatic islets. In a rodent model, it was shown that this compound binds selectively to islet cells compared to exocrine tissue, with a binding ratio indicating significant specificity (approximately 4 times higher binding to islets). This binding was confirmed through various methods including autoradiography and PET imaging .
-
Impact of Pharmacological Agents :
- The binding of this compound can be influenced by other pharmacological agents. For instance, the administration of haloperidol significantly reduced this compound binding in both pancreatic and brain tissues, confirming its specificity for D2/D3 receptors . This highlights the potential for this compound to be used in studies examining receptor dynamics under various pharmacological conditions.
Data Table: Summary of this compound Studies
Case Study 1: Cocaine Dependence
In a clinical trial involving twelve cocaine-dependent volunteers, PET scans utilizing this compound revealed that those with higher craving responses exhibited significantly lower BPND values across multiple brain regions associated with reward processing. This suggests that this compound can effectively measure the neurochemical changes associated with addiction and craving .
Case Study 2: Diabetic Rat Model
In a study involving streptozotocin-induced diabetic rats, this compound was used to assess the integrity of dopaminergic signaling within the pancreas. Results indicated that chemical destruction of pancreatic islets led to over a 50% reduction in this compound binding, correlating with decreased insulin production. This study underscores the utility of this compound not only in neurological contexts but also in metabolic studies .
常见问题
Basic Research Questions
Q. What are the critical methodological considerations when designing preclinical PET studies using [¹⁸F]Fallypride?
A robust experimental design for [¹⁸F]this compound PET studies should address:
- Radiotracer Specific Activity : Ensure sufficient specific activity (37–370 GBq/μmole) to avoid receptor saturation, particularly in small animals like mice with low CNS receptor density .
- Control Groups : Include baseline scans with unlabeled this compound to assess non-specific binding.
- Kinetic Modeling : Use compartmental models (e.g., Logan graphical analysis) to quantify D2/D3 receptor availability and account for blood-brain barrier permeability .
- Reproducibility : Follow guidelines for detailed method reporting (e.g., compound purity, synthesis protocols) to enable replication .
Q. How is [¹⁸F]this compound synthesized, and what factors impact radiochemical yield?
Synthesis involves nucleophilic fluorination of the precursor (e.g., this compound precursor HY-158243) using a microfluidic reactor or conventional macroscale methods. Key factors include:
- Starting Radioactivity : Higher initial [¹⁸F]fluoride levels (5.4–19 GBq) improve specific activity but require contamination control .
- Reaction Time/Temperature : Optimized conditions (e.g., 100°C for 10 minutes) balance yield and purity.
- Purification : HPLC or solid-phase extraction ensures radiochemical purity >95% .
Q. What validation methods confirm this compound’s specificity for D2/D3 receptors in vivo?
- Blocking Studies : Co-administer non-radioactive D2/D3 antagonists (e.g., raclopride) to reduce specific binding.
- Autoradiography : Compare brain region uptake with known receptor density maps.
- Genetic Models : Use D2/D3 receptor knockout mice to validate binding absence .
Advanced Research Questions
Q. How can specific activity of [¹⁸F]this compound be optimized for low-abundance CNS targets?
- Microfluidic Synthesis : Reduces precursor usage and fluorine-19 contamination, achieving specific activities >370 GBq/μmole .
- Carrier-Free Methods : Minimize cold compound contamination via stringent purification.
- Preclinical Validation : Conduct saturation binding assays to confirm tracer binding does not exceed 5% receptor occupancy .
Q. How should discrepancies between in vitro and in vivo this compound binding data be resolved?
- Physiological Variables : Control for pH, temperature, and endogenous dopamine levels, which alter receptor affinity in vivo .
- Metabolite Correction : Use plasma metabolite analysis to adjust PET data for radiolabeled metabolites that may penetrate the brain .
- Multimodal Imaging : Correlate PET findings with post-mortem immunohistochemistry to validate receptor density estimates .
Q. What statistical approaches address variability in longitudinal this compound PET studies?
- Mixed-Effects Models : Account for intra-subject variability and missing data in repeated measures.
- Voxel-Wise Analysis : Use SPM or FSL to identify regional binding changes over time, adjusting for multiple comparisons.
- Power Analysis : Predefine sample sizes based on effect sizes from pilot studies to ensure statistical validity .
Q. Key Methodological Guidelines
- Ethical Data Reporting : Disclose all experimental conditions (e.g., anesthesia, scan duration) to prevent selective data bias .
- Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .
- Reproducibility : Archive raw data and analysis pipelines in FAIR-compliant repositories .
属性
IUPAC Name |
5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABRYNHZQBZDMG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937173 | |
Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166173-78-0 | |
Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166173-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fallypride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fallypride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15167 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FALLYPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。